MPO Chlorination Activity: Ortho vs. Para Isomers
In a myeloperoxidase (MPO) chlorination assay, the ortho isomer 2-[(4-chlorobenzyl)amino]phenol exhibits an IC₅₀ of 85 nM, while its para counterpart 4-[(4-chlorobenzyl)amino]phenol shows an IC₅₀ of 100 nM—a 1.18-fold difference that, while modest in absolute terms, confirms the ortho topology is tolerated and can yield comparable or slightly superior MPO engagement [1][2].
| Evidence Dimension | MPO chlorination inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 85 nM |
| Comparator Or Baseline | 4-[(4-Chlorobenzyl)amino]phenol: 100 nM |
| Quantified Difference | 1.18-fold (target more potent) |
| Conditions | MPO (unknown origin) chlorination activity; incubation 10 min followed by NaCl addition; aminophenyl fluorescein (APF) detection |
Why This Matters
Selecting the ortho isomer may confer a 15 % improvement in MPO inhibitory potency relative to the para isomer, relevant for programs optimizing aminophenol-based MPO inhibitor series.
- [1] BindingDB BDBM50567715 (CHEMBL4855931). IC₅₀ = 85 nM for 2-[(4-chlorobenzyl)amino]phenol against MPO chlorination activity. https://bindingdb.org/ View Source
- [2] BindingDB BDBM50567725 (CHEMBL4859470). IC₅₀ = 100 nM for 4-[(4-chlorobenzyl)amino]phenol against MPO chlorination activity. https://bindingdb.org/ View Source
